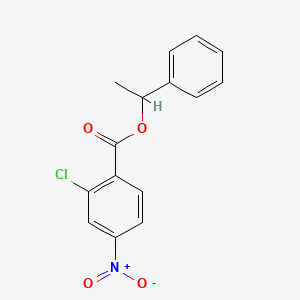![molecular formula C18H20N2O3 B4077510 N-[4-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4077510.png)
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide, also known as ACPB, is a synthetic compound that belongs to the family of CB1 receptor antagonists. It was first synthesized in 2007 by a team of researchers from the University of California, Irvine. Since then, ACPB has gained attention in the scientific community for its potential applications in research related to the endocannabinoid system.
Mécanisme D'action
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide acts as a competitive antagonist of CB1 receptors, which are primarily located in the central nervous system. By blocking the activation of these receptors by endocannabinoids, N-[4-(acetylamino)phenyl]-2-phenoxybutanamide effectively reduces the activity of the endocannabinoid system. This leads to a decrease in appetite and food intake, as well as other physiological effects.
Biochemical and Physiological Effects
In addition to its effects on appetite and food intake, N-[4-(acetylamino)phenyl]-2-phenoxybutanamide has been shown to have other biochemical and physiological effects. These include a reduction in body weight, improved glucose tolerance, and decreased levels of circulating triglycerides. N-[4-(acetylamino)phenyl]-2-phenoxybutanamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(acetylamino)phenyl]-2-phenoxybutanamide for lab experiments is its specificity for CB1 receptors. This allows researchers to investigate the effects of the endocannabinoid system on specific physiological processes without the confounding effects of non-specific receptor activation. However, one limitation of N-[4-(acetylamino)phenyl]-2-phenoxybutanamide is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-phenoxybutanamide and its applications in the study of the endocannabinoid system. One area of focus could be the investigation of the effects of N-[4-(acetylamino)phenyl]-2-phenoxybutanamide on other physiological processes beyond appetite and food intake. Additionally, there may be opportunities to develop more potent and longer-lasting CB1 receptor antagonists based on the structure of N-[4-(acetylamino)phenyl]-2-phenoxybutanamide. Finally, further research is needed to fully understand the potential therapeutic applications of N-[4-(acetylamino)phenyl]-2-phenoxybutanamide and other CB1 receptor antagonists in the treatment of various diseases.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide has been used in a variety of scientific research applications related to the endocannabinoid system. One major area of research has been the investigation of the role of CB1 receptors in the regulation of appetite and food intake. N-[4-(acetylamino)phenyl]-2-phenoxybutanamide has been shown to effectively block the effects of the endocannabinoid system on appetite and food intake in animal models.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(23-16-7-5-4-6-8-16)18(22)20-15-11-9-14(10-12-15)19-13(2)21/h4-12,17H,3H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSMGCRIXRPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-allyl-N-[2-(2-allyl-6-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077435.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077443.png)

![N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4077463.png)

![N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)
![N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077491.png)
![N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4077504.png)
![1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4077509.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(phenylthio)acetamide](/img/structure/B4077512.png)